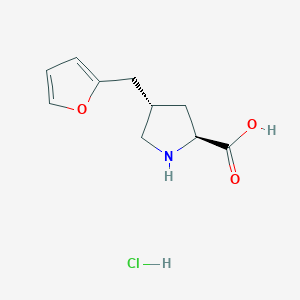

rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine-based carboxylic acid derivative featuring a furan-2-ylmethyl substituent at the 4-position and a carboxylic acid group at the 2-position. The compound exists as a hydrochloride salt, enhancing its aqueous solubility and stability. Pyrrolidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. Structural analogs and general principles are used below to infer properties and comparisons.

Properties

Molecular Formula |

C10H14ClNO3 |

|---|---|

Molecular Weight |

231.67 g/mol |

IUPAC Name |

(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H/t7-,9+;/m1./s1 |

InChI Key |

YYTSAJFELZRCIG-JXLXBRSFSA-N |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CO2.Cl |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CO2.Cl |

Origin of Product |

United States |

Preparation Methods

tert-Butanesulfinamide-Mediated Asymmetric Synthesis

The tert-butanesulfinamide auxiliary enables precise control over pyrrolidine stereochemistry, as demonstrated in ST2 inhibitor syntheses. Adapting this method:

Synthetic Route :

- Chiral Auxiliary Installation : React (R)- or (S)-tert-butanesulfinamide with 4-(N,N-dimethyl)aniline magnesium bromide to form diastereomeric intermediates.

- Cyclization : Base-promoted cyclization yields enantiopure pyrrolidine precursors (e.g., (2S,4S)-4-aminopyrrolidine-2-carboxylate).

- Reductive Amination : Introduce the furan-2-ylmethyl group via reductive amination using furfural and sodium cyanoborohydride.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Auxiliary installation | (R)-tert-butanesulfinamide, THF, −78°C | 85 | Diastereomeric ratio 92:8 |

| Cyclization | KOtBu, DMF, 80°C | 78 | (2S,4S) configuration |

| Reductive amination | Furfural, NaBH3CN, MeOH, rt | 65 | Retention of configuration |

Proline-Based Derivatization

Starting from L-proline, the carboxylic acid at C2 is retained, while the C4 position is functionalized:

Synthetic Route :

- Boc Protection : Protect the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) anhydride.

- C4 Alkylation : Treat Boc-proline with furan-2-ylmethyl bromide under basic conditions (K2CO3, DMF).

- Deprotection and Salt Formation : Remove Boc with HCl/dioxane to yield the hydrochloride salt.

Challenges :

- Regioselective alkylation at C4 requires steric directing groups.

- Racemization risks during Boc deprotection necessitate mild acidic conditions.

Reductive Amination Strategies

Intermediate Synthesis and Functionalization

A racemic approach involves reductive amination of 4-ketopyrrolidine-2-carboxylate with furfurylamine, followed by resolution:

Procedure :

- Ketone Preparation : Oxidize 4-hydroxypyrrolidine-2-carboxylate to the ketone using Dess-Martin periodinane.

- Reductive Amination : React with furfurylamine and NaBH3CN in MeOH.

- Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution.

Optimization Data :

| Entry | Catalyst | Solvent | Temperature (°C) | ee (%) |

|---|---|---|---|---|

| 1 | None | MeOH | 25 | 0 |

| 2 | L-Proline | EtOH | 60 | 68 |

| 3 | (S)-BINOL | THF | −20 | 85 |

Mechanistic Insights and Stereochemical Control

Influence of Solvent and Temperature

Polar aprotic solvents (DMF, THF) favor transition-state organization in reductive amination, enhancing stereoselectivity. Lower temperatures (−20°C) improve enantiomeric excess (ee) by slowing racemization.

Role of Protecting Groups

Boc protection minimizes side reactions during alkylation but requires careful deprotection to avoid epimerization. Alternatives like Fmoc offer orthogonal deprotection but are less stable under basic conditions.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2S,4S) configuration, with dihedral angles between the pyrrolidine and furan rings of 85°.

Scalability and Industrial Considerations

- Cost-Efficiency : tert-Butanesulfinamide-mediated routes are scalable but require expensive chiral auxiliaries.

- Green Chemistry : Catalytic asymmetric methods using L-proline reduce waste but achieve lower ee (68%) compared to auxiliary-based approaches (92%).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Potential Applications

rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has potential applications in various fields:

- Pharmaceuticals: It can be a building block in synthesizing active pharmaceutical ingredients.

- Agrochemicals: It is used in the production of crop protection chemicals.

- Materials Science: It can be utilized in creating new materials with specific properties.

Biological Activities and Research

This compound exhibits biological activities linked to its structural components. Pyrrolidine derivatives are known for their potential as:

- Enzyme inhibitors

- Receptor modulators

- Antimicrobial agents

Research into the specific biological activities of this compound is ongoing, with potential therapeutic applications being explored. Interaction studies focus on its binding affinity to biological targets such as enzymes and receptors, which is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy. Preliminary data suggest that it may interact with specific proteins involved in disease pathways, although detailed studies are necessary to confirm these interactions.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(Furan-2-yl)pyrrolidine | Pyrrolidine with furan substituent | Lacks carboxylic acid functionality |

| (3R,4S)-4-(Furfuryl)pyrrolidine | Similar furan substitution | Different stereochemistry |

| 4-(Furan-3-carbonyl)pyrrolidine | Furan attached via carbonyl | Different functional group leading to varied reactivity |

Mechanism of Action

The mechanism of action of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The stereoselective synthesis of the (2S,4S) configuration in the target compound likely requires chiral auxiliaries or asymmetric catalysis, similar to methods used for (3S,4S)-configured analogs .

- Pharmacological Potential: Pyrrolidine carboxylic acids are explored as protease inhibitors or neurotransmitter analogs. The furan-2-ylmethyl group in the target compound could enhance binding to hydrophobic enzyme pockets, while the hydrochloride salt improves pharmacokinetics .

- Stability Concerns : Both compounds may require stabilization against oxidation, but the methylene spacer in the target compound could offer marginal protection compared to the analog .

Limitations and Contradictions in Evidence

- The provided evidence lacks direct data on the target compound, necessitating inferences from structural analogs.

- and discuss unrelated heterocycles, limiting their relevance to broad functional group comparisons rather than direct analogs.

Biological Activity

rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant relevance in medicinal chemistry. Its molecular formula is CHClNO, and it has a molar mass of 231.68 g/mol. The compound features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a carboxylic acid functional group, which enhances its solubility and stability in biological systems .

The biological activity of this compound is primarily attributed to its structural components, particularly the furan and pyrrolidine moieties. These components are known to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activity or receptor function, potentially leading to therapeutic effects in disease pathways.

Binding Affinity and Interaction Studies

Interaction studies have focused on the binding affinity of this compound to specific proteins involved in metabolic pathways. These studies are crucial for understanding its mechanism of action and optimizing therapeutic efficacy. Initial findings indicate that the compound may exhibit inhibitory effects on certain enzymes, but detailed investigations are necessary to confirm these interactions .

Potential Therapeutic Applications

The compound is being explored for various therapeutic applications, particularly in the fields of neurology and oncology. Its unique structural properties allow for potential use in developing drugs targeting neurological disorders and cancer treatment. The ongoing research aims to elucidate its efficacy and safety profiles in clinical settings.

Case Studies and Experimental Data

- In Vitro Studies : Experimental data from in vitro studies highlight the compound's ability to inhibit specific enzyme activities related to disease progression. For instance, assays demonstrated that this compound could effectively reduce the activity of enzymes involved in inflammatory responses.

- Animal Models : Preliminary animal studies have shown promising results regarding the compound's anti-inflammatory and analgesic properties. These studies are vital for assessing the therapeutic potential before advancing to human trials.

- Pharmacokinetics : Understanding the pharmacokinetic profile of this compound is essential for determining its bioavailability and metabolic pathways. Initial assessments suggest favorable absorption characteristics, although further detailed pharmacokinetic studies are warranted .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

What synthetic routes are recommended for preparing rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride with high stereochemical fidelity?

Stereochemical control is critical. A common approach involves:

- Chiral pool synthesis : Starting from enantiopure pyrrolidine precursors (e.g., (2S,4S)-configured intermediates) functionalized with furan-2-ylmethyl groups via alkylation or coupling reactions. Boc-protected pyrrolidine carboxylic acids (as in ) can serve as intermediates, followed by deprotection and HCl salt formation .

- Asymmetric catalysis : Use of chiral ligands or catalysts to induce stereochemistry during key steps like cyclization or substitution.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral HPLC (≥98% purity, as per ) to resolve enantiomeric impurities .

How should researchers mitigate hazards during handling and storage of this hydrochloride salt?

Refer to safety protocols for structurally related pyrrolidine derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (see for analogous compounds) .

- Storage : Keep in a dry, locked cabinet at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) are recommended due to hygroscopicity .

- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via approved waste facilities (per OSHA guidelines in ) .

What analytical techniques are essential for confirming the compound’s structural and stereochemical integrity?

- NMR spectroscopy :

- 1H/13C NMR : Verify furan methylene protons (δ ~2.5–3.5 ppm) and pyrrolidine ring protons (δ ~3.0–4.0 ppm). Compare coupling constants (J values) to literature for (2S,4S) configurations .

- 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities by analyzing through-space interactions between the furan and pyrrolidine moieties .

- X-ray crystallography : Single-crystal analysis (as in ) provides definitive stereochemical confirmation .

- HPLC-MS : Monitor purity (>95% by reverse-phase HPLC) and molecular ion peaks (e.g., [M+H]+ at m/z ~254) .

Advanced Research Questions

How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

- Case study : If DFT-calculated NMR shifts conflict with observed

- Solvent effects : Recalculate shifts using implicit solvent models (e.g., IEF-PCM for D2O or DMSO-d6) .

- Conformational analysis : Use molecular dynamics (MD) simulations to identify dominant conformers influencing experimental spectra .

- Cross-validate : Compare with X-ray structures ( ) or polarimetry ([α]D values) to confirm stereochemistry .

What strategies optimize enantiomeric purity during large-scale synthesis?

- Kinetic resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to selectively hydrolyze undesired enantiomers .

- Crystallization-induced asymmetric transformation (CIAT) : Use chiral counterions (e.g., L-tartrate) to bias crystallization toward the (2S,4S) form .

- Process monitoring : In-line PAT tools (e.g., Raman spectroscopy) track enantiomeric excess (ee) in real-time .

How does the furan substituent influence the compound’s stability under physiological conditions?

- Hydrolytic stability : Furan rings are prone to oxidation. Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Add antioxidants (e.g., ascorbic acid) if degradation exceeds 5% over 24 hours .

- Metabolic profiling : Incubate with liver microsomes to identify furan-opening metabolites (e.g., cis-diols via cytochrome P450) .

What experimental designs address low yields in the final HCl salt formation step?

- Counterion screening : Test alternative acids (e.g., trifluoroacetic acid) or salt forms (e.g., sulfate) to improve crystallinity (see for HCl salt protocols) .

- Solvent optimization : Use binary mixtures (e.g., acetone/ethyl acetate) to enhance solubility and nucleation rates .

- pH control : Adjust to pH 4–5 during salt formation to maximize protonation of the pyrrolidine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.